molecular formula C21H29NO2 B1389073 4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline CAS No. 1040685-39-9

4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline

Cat. No. B1389073
CAS RN: 1040685-39-9
M. Wt: 327.5 g/mol
InChI Key: ZFFZJVUAZOEXHR-UHFFFAOYSA-N
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Description

4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline, also known as SBBIBA, is an aromatic amine compound that has been studied for its potential applications in scientific research. It is a derivative of aniline, a primary aromatic amine, and is used in a variety of laboratory experiments due to its unique properties.

Scientific Research Applications

4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline has been used in a variety of scientific research applications, ranging from the study of enzyme inhibition to the synthesis of new materials. It is also used in the synthesis of various drugs, such as the anti-cancer drug 5-fluorouracil. Additionally, 4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline has been used in the synthesis of polymers, as well as in the study of the structure and properties of proteins and other biomolecules.

Mechanism of Action

The exact mechanism of action of 4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline has been shown to interact with certain proteins, such as the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as interact with certain proteins. Additionally, 4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline has been shown to have an effect on the structure and properties of proteins and other biomolecules, suggesting that it may have an effect on the function of these molecules as well.

Advantages and Limitations for Lab Experiments

The use of 4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline in laboratory experiments has several advantages and limitations. One advantage is that the compound is relatively inexpensive and easy to synthesize. Additionally, it has a wide range of applications in scientific research, including the synthesis of new materials and the study of enzyme inhibition. However, the exact mechanism of action of 4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline is not yet fully understood, and the compound has been shown to interact with certain proteins, which may limit its use in certain experiments.

Future Directions

The potential future directions for 4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline are numerous. Further research could be conducted to better understand the mechanism of action of the compound and its effects on proteins and other biomolecules. Additionally, the compound could be used in the synthesis of new materials and drugs, as well as in the development of new technologies. Finally, 4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline could be used in the study of enzyme inhibition and the development of new therapeutic agents.

properties

IUPAC Name

4-butan-2-yloxy-N-[[4-(2-methylpropoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-5-17(4)24-21-12-8-19(9-13-21)22-14-18-6-10-20(11-7-18)23-15-16(2)3/h6-13,16-17,22H,5,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFZJVUAZOEXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Sec-butoxy)-N-(4-isobutoxybenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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